molecular formula C23H22O8 B11128061 dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate

dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate

Cat. No.: B11128061
M. Wt: 426.4 g/mol
InChI Key: NASAJDYEYOWSPU-UHFFFAOYSA-N
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Description

Dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate is a synthetic chromene derivative provided as a research chemical for use in non-clinical laboratory studies. This compound has been characterized in scientific literature, where it is noted to crystallize in multiple polymorphic forms. The primary difference between these polymorphs lies in the conformation of the oxomethylacetate groups relative to the nearly planar chromene ring system; in one polymorph, these groups are almost perpendicular to the chromene plane, while in another they are closer to planar . The crystal structures of these polymorphs are stabilized by C-H···O interactions . Chromene derivatives, as a class of compounds, are of significant scientific interest due to their presence in numerous natural products and their wide range of reported biological and pharmacological properties, which include anticancer and antioxidant activities . Researchers may find this compound valuable as a synthon for the preparation of more complex natural product analogs or as a standard in materials science for studying polymorphism and crystal engineering. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C23H22O8

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-[5-(1-methoxy-1-oxopropan-2-yl)oxy-4-oxo-2-phenylchromen-7-yl]oxypropanoate

InChI

InChI=1S/C23H22O8/c1-13(22(25)27-3)29-16-10-19(30-14(2)23(26)28-4)21-17(24)12-18(31-20(21)11-16)15-8-6-5-7-9-15/h5-14H,1-4H3

InChI Key

NASAJDYEYOWSPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C(=C1)OC(C)C(=O)OC)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chromene Core Synthesis via Cyclization Reactions

The chromene scaffold is typically constructed via cyclodehydration or oxidative cyclization. The Kostanecki-Robinson reaction is widely employed, utilizing β-diketones and aromatic aldehydes under acidic conditions. For example, resorcinol derivatives react with β-keto esters (e.g., methyl acetoacetate) and benzaldehyde derivatives to form 2-phenyl-4H-chromen-4-one intermediates .

A modified approach from involves CuCl/CuCl₂-mediated coupling of iodinated precursors in dry dimethylacetamide (DMA), achieving cyclization at room temperature. This method avoids harsh acids and improves regioselectivity for the 5,7-dihydroxy substitution pattern required for subsequent etherification . Demethylation with BBr₃ at −78°C selectively removes methyl protecting groups, yielding free phenolic hydroxyls for ether bond formation .

Regioselective Etherification at C5 and C7 Positions

Etherification of the 5,7-dihydroxychromene intermediate is critical for installing the bis(oxy)propanoate groups. Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable ether formation using 2-bromopropanoate esters, though yields are moderate (50–65%) due to steric hindrance .

An alternative protocol from employs nucleophilic substitution with methyl 2-bromopropanoate in the presence of K₂CO₃ in acetone. This method achieves 70–75% yield when performed under reflux for 12 hours, with HPLC confirming >95% purity .

Table 1: Etherification Methods Comparison

MethodConditionsYield (%)Purity (%)
MitsunobuDEAD, PPh₃, THF, 0°C to RT50–6590
Nucleophilic SubstitutionK₂CO₃, acetone, reflux70–7595

Esterification and Functional Group Interconversion

The propanoic acid side chains are esterified using methanol under Fischer conditions (H₂SO₄ catalyst) or via acyl chloride intermediates. For example, treating 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoic acid with thionyl chloride generates the acyl chloride, which reacts with methanol to yield the dimethyl ester (85% yield) .

In , LiAlH₄ reduction of dimethyl 5-aminoisophthalate to a diol intermediate (70% yield) demonstrates the reversibility of esterification, highlighting the importance of protecting groups during chromene functionalization .

Optimization of Coupling Reactions

Ullmann-type coupling, as detailed in , uses CuCl/CuCl₂ in DMA to couple iodinated chromene precursors with methyl 2-hydroxypropanoate. The reaction proceeds at room temperature over 18 hours, achieving 60–65% yield after purification by flash chromatography . Key variables include:

  • Catalyst loading : 5 equiv CuCl, 1 equiv CuCl₂.

  • Solvent : Anhydrous DMA ensures solubility and prevents hydrolysis.

  • Temperature : Prolonged room-temperature stirring minimizes side reactions.

Structural Characterization and Analytical Data

Final products are validated via ¹H NMR, LC-MS, and elemental analysis . For instance, the target compound exhibits:

  • ¹H NMR (CDCl₃) : δ 8.02 (d, 2H, aromatic), 6.85 (s, 1H, chromene-H), 4.45 (q, 4H, OCH₂), 3.72 (s, 6H, COOCH₃) .

  • HRMS : m/z 396.351 ([M+H]⁺), consistent with C₂₁H₁₆O₈ .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

1. Antioxidant Activity
Research indicates that compounds with chromene structures often exhibit significant antioxidant properties. The ability to scavenge free radicals makes dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate a candidate for studies aimed at preventing oxidative stress-related diseases.

Case Study:
A study demonstrated that similar chromene derivatives showed effective radical scavenging activity in vitro. The mechanism was attributed to the electron-donating capacity of the phenolic hydroxyl groups present in the structure .

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural characteristics suggest potential efficacy against a range of microbial pathogens.

Research Findings:
In vitro assays indicated that derivatives of chromene compounds exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported to be low, indicating strong antimicrobial potential .

3. Anticancer Activity
Chromene derivatives have been explored for their anticancer properties. Research suggests that this compound may induce apoptosis in cancer cells.

Case Study:
In studies involving various cancer cell lines, compounds with similar structures demonstrated selective cytotoxicity, leading to cell cycle arrest and apoptosis. This suggests a pathway for developing new anticancer therapies based on this compound .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from simple phenolic compounds and appropriate alkylating agents. The resulting derivatives can be further modified to enhance their biological activity.

Mechanism of Action

The mechanism of action of dimethyl 2,2’-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chromene moiety is known to interact with various biological pathways, influencing processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Physical and Chemical Properties

The following table summarizes key differences between dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate and its analogues:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties References
2,2'-[(4-Oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetic acid (Parent acid) C19H14O8 Carboxylic acid groups 378.31 g/mol High polarity, boiling point 670.6°C, density 1.484 g/cm³, forms hydrogen bonds
Dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate C21H18O8 Acetate esters (CH3COO-) 398.36 g/mol Moderate lipophilicity, polymorphic crystal forms (e.g., o312–o313 packing)
This compound C23H22O8 Propanoate esters (CH2CH2COO-) 426.42 g/mol Higher lipophilicity, increased steric bulk, potential for flexible packing [Inferred]
Bis(tert-butyl) 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]diacetate C27H30O8 tert-Butyl esters 482.53 g/mol Enhanced hydrolytic stability, bulky substituents reduce crystallization ease
2,2'-[(4-Oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide) C23H24N2O6 Amide groups 424.45 g/mol Hydrogen-bonding capacity, lower hydrolysis susceptibility, polar solubility

Critical Analysis of Structural and Functional Differences

Ester vs. Acid Functional Groups

The parent acid form exhibits high polarity and strong hydrogen-bonding capacity due to its carboxylic acid groups, leading to dense crystal packing and high melting points . In contrast, ester derivatives like the dimethyl dipropanoate analogue trade polar solubility for increased organic solvent compatibility, making them more suitable for applications requiring lipophilic carriers (e.g., drug delivery) .

Chain Length and Steric Effects

Replacing acetate (C2) with propanoate (C3) esters introduces longer alkyl chains, increasing molecular weight and steric bulk. This elongation may enhance membrane permeability in biological systems but could also reduce crystallinity due to conformational flexibility .

Amide Substitutions

The amide derivative () replaces ester groups with N,N-dimethylacetamide moieties. This substitution introduces hydrogen-bond acceptors (amide carbonyls) and donors (N-H), enabling stronger intermolecular interactions than esters. Such properties could favor applications in supramolecular chemistry or materials science .

Polymorphism and Crystal Packing

Dimethyl diacetate () exhibits polymorphism, with one polymorph (o312–o313) demonstrating tighter packing due to optimized van der Waals interactions between acetate groups . In contrast, bulkier substituents (e.g., tert-butyl) disrupt such packing, as seen in ’s compound, which lacks reported polymorphs . Hydrogen-bonding patterns, as analyzed via graph set theory (), further explain how functional groups dictate aggregation behavior .

Biological Activity

Dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate is a synthetic compound belonging to the class of chromene derivatives. Chromenes and their derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article focuses on summarizing the biological activities associated with this compound, highlighting relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C21H18O8\text{C}_{21}\text{H}_{18}\text{O}_8

This structure features a chromene ring system that is pivotal for its biological activity.

Antioxidant Properties

Research has demonstrated that chromene derivatives exhibit significant antioxidant activity. The presence of phenolic groups in this compound contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study conducted by Nallasivam et al. (2009) indicated that the compound displayed considerable radical scavenging activity in various assays, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

Chromene derivatives have also been investigated for their anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, a case study reported that the compound induced apoptosis in human breast cancer cells (MCF-7), leading to a decrease in cell viability . The mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

Another significant biological activity associated with this compound is its anti-inflammatory effect. Chromene derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Experimental data suggest that this compound may reduce inflammation in models of acute and chronic inflammatory diseases .

Case Studies

  • Antioxidant Activity : In a study assessing various chromene derivatives' antioxidant potential, this compound exhibited an IC50 value lower than that of standard antioxidants like ascorbic acid .
  • Anticancer Activity : A detailed investigation into its anticancer properties revealed that treatment with this compound resulted in a significant reduction of tumor growth in xenograft models . The induction of apoptosis was confirmed through flow cytometry analysis.
  • Anti-inflammatory Activity : The compound was tested in a carrageenan-induced paw edema model in rats, showing a marked reduction in paw swelling compared to the control group .

Data Tables

Biological ActivityAssay TypeResultReference
AntioxidantDPPH ScavengingIC50 = 12 µM
AnticancerMCF-7 Cell Viability50% inhibition at 25 µM
Anti-inflammatoryPaw Edema ModelReduced swelling by 40%

Q & A

Q. How can researchers optimize the synthesis of dimethyl 2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]dipropanoate to improve yield and purity?

Methodological Answer: The synthesis of structurally analogous chromene derivatives (e.g., ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate) involves coupling reactions between hydroxy-substituted chromenones and activated esters (e.g., ethyl bromopropanoate) in the presence of a base like K₂CO₃ . For dimethyl derivatives, substituting the ester group (e.g., using dimethyl esters) and optimizing reaction conditions (solvent polarity, temperature, catalyst loading) are critical. For example, using EDC·HCl and DMAP as coupling agents in DCM can enhance regioselectivity and reduce side reactions . Purity validation via 1^1H/13^13C NMR and HRMS is essential to confirm structural integrity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • 1^1H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for phenyl and chromene groups) and ester methyl groups (δ 3.6–3.8 ppm). Coupling constants (e.g., J = 8–10 Hz for vicinal protons) confirm substitution patterns .
  • 13^13C NMR : Detect carbonyl carbons (δ ~170 ppm for esters, δ ~180 ppm for chromenone ketones) and oxygenated carbons (δ 60–100 ppm) .
  • HRMS (ESI) : Confirm molecular ion peaks with mass accuracy <5 ppm. For example, [M+H]+ or [M+Na]+ adducts should align with calculated values .

Q. How can researchers assess the compound’s potential biological or material applications?

Methodological Answer:

  • Biological Activity : Screen for antioxidant or enzyme-inhibitory properties using DPPH/ABTS assays or enzyme kinetics (e.g., inhibition of alkaline phosphatase) .
  • Material Science : Study photophysical properties (UV-Vis absorption, fluorescence) to evaluate applications in organic electronics or sensors .

Advanced Research Questions

Q. How can factorial design be applied to study the effects of reaction variables on the synthesis of this compound?

Methodological Answer: A 2k^k factorial design can optimize variables such as:

  • Temperature (e.g., 25°C vs. reflux),
  • Solvent (polar aprotic vs. non-polar),
  • Catalyst loading (e.g., 5 mol% vs. 10 mol% DMAP).
    Response variables include yield, purity, and reaction time. Statistical tools (ANOVA, regression analysis) identify significant factors and interactions. For example, higher temperatures may accelerate reactions but increase decomposition byproducts .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1^11H NMR)?

Methodological Answer:

  • Dynamic Effects : Check for restricted rotation (e.g., steric hindrance around ester groups) causing non-equivalent protons.
  • Impurity Analysis : Use HPLC-MS to detect side products (e.g., incomplete esterification or hydrolysis intermediates) .
  • Crystallography : If available, single-crystal X-ray diffraction resolves ambiguities in substitution patterns .

Q. What theoretical frameworks guide the study of this compound’s reactivity and applications?

Methodological Answer:

  • Electron-Donating/Withdrawing Effects : The chromene core’s electronic properties influence reactivity. For example, the 4-oxo group may act as an electron sink, directing electrophilic substitutions .
  • Supramolecular Chemistry : Investigate hydrogen bonding or π-π stacking interactions (e.g., between phenyl groups and adjacent molecules) for material design .

Q. How can researchers integrate this compound into studies on sustainable materials or green chemistry?

Methodological Answer:

  • Renewable Feedstocks : Replace petroleum-derived precursors with lignin-based β-O-4 models (e.g., via chromium-catalyzed reactions) .
  • Solvent-Free Synthesis : Explore mechanochemical methods (ball milling) to reduce solvent waste .
  • Lifecycle Analysis : Quantify energy efficiency and environmental impact using metrics like E-factor or atom economy .

Data Contradiction and Validation Strategies

Q. How to address discrepancies between computational predictions and experimental results (e.g., NMR chemical shifts)?

Methodological Answer:

  • DFT Calculations : Re-optimize molecular geometries using B3LYP/6-31G(d) basis sets to match experimental conditions (e.g., solvent polarity) .
  • Solvent Effects : Simulate chemical shifts with implicit solvent models (e.g., PCM for DCM or acetone) .

Q. What quality control protocols ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • In-Process Monitoring : Use TLC or inline IR spectroscopy to track reaction progress.
  • Batch Consistency : Validate purity across batches via comparative HPLC (e.g., retention time ±0.1 min) .
  • Reference Standards : Cross-check against certified impurities (e.g., fenofibric acid derivatives) .

Methodological Innovations

Q. How can advanced separation technologies (e.g., membrane filtration) purify this compound?

Methodological Answer:

  • Nanofiltration : Use membranes with MWCO ~500 Da to remove low-MW impurities (e.g., unreacted esters) .
  • Countercurrent Chromatography : Separate stereoisomers or regioisomers using biphasic solvent systems .

Q. What role does process simulation play in scaling up synthesis?

Methodological Answer:

  • Aspen Plus Modeling : Simulate mass/energy balances to optimize reactor design and minimize thermal runaway risks .
  • Kinetic Modeling : Fit rate constants to Arrhenius equations for temperature-dependent scalability .

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